2-(1,3-benzothiazol-2-yl)-1-benzyl-4-methyl-5-[2-(morpholin-4-yl)ethyl]-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-BENZOTHIAZOL-2-YL)-1-BENZYL-4-METHYL-5-(2-MORPHOLINOETHYL)-1H-PYRAZOLO[4,3-C]PYRIDINE-3,6(2H,5H)-DIONE is a complex organic compound that features a benzothiazole moiety, a pyrazolopyridine core, and a morpholinoethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-BENZOTHIAZOL-2-YL)-1-BENZYL-4-METHYL-5-(2-MORPHOLINOETHYL)-1H-PYRAZOLO[4,3-C]PYRIDINE-3,6(2H,5H)-DIONE typically involves multi-step organic reactions. One common approach is the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones to form the benzothiazole ring . This is followed by cyclization reactions to construct the pyrazolopyridine core, often using reagents such as hydrazine and various acid chlorides . The morpholinoethyl side chain can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors for better control of reaction conditions and the use of green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(1,3-BENZOTHIAZOL-2-YL)-1-BENZYL-4-METHYL-5-(2-MORPHOLINOETHYL)-1H-PYRAZOLO[4,3-C]PYRIDINE-3,6(2H,5H)-DIONE can undergo various chemical reactions, including:
Oxidation: The benzothiazole moiety can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the nitro groups (if present) to amines.
Substitution: Electrophilic and nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction . Substitution reactions often require catalysts such as palladium or copper complexes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzothiazole ring can yield sulfoxides or sulfones, while reduction can yield amines .
Scientific Research Applications
2-(1,3-BENZOTHIAZOL-2-YL)-1-BENZYL-4-METHYL-5-(2-MORPHOLINOETHYL)-1H-PYRAZOLO[4,3-C]PYRIDINE-3,6(2H,5H)-DIONE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Chemical Biology: Used as a probe to study biological processes involving benzothiazole derivatives.
Materials Science: Its unique structure makes it a candidate for use in organic electronics and photonics.
Mechanism of Action
The mechanism of action of 2-(1,3-BENZOTHIAZOL-2-YL)-1-BENZYL-4-METHYL-5-(2-MORPHOLINOETHYL)-1H-PYRAZOLO[4,3-C]PYRIDINE-3,6(2H,5H)-DIONE involves its interaction with specific molecular targets. For example, in cancer cells, it may inhibit tyrosine kinases or other enzymes critical for cell division and survival . The benzothiazole moiety can interact with DNA or proteins, disrupting their normal function and leading to cell death.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzothiazole: A simpler compound with similar aromatic properties.
2-Phenylbenzothiazole: Shares the benzothiazole core but with different substituents.
Benzothiazole-2-acetonitrile: Another derivative with a nitrile group.
Uniqueness
2-(1,3-BENZOTHIAZOL-2-YL)-1-BENZYL-4-METHYL-5-(2-MORPHOLINOETHYL)-1H-PYRAZOLO[4,3-C]PYRIDINE-3,6(2H,5H)-DIONE is unique due to its complex structure, which combines multiple functional groups and heterocyclic rings
Properties
Molecular Formula |
C27H27N5O3S |
---|---|
Molecular Weight |
501.6 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-1-benzyl-4-methyl-5-(2-morpholin-4-ylethyl)pyrazolo[4,3-c]pyridine-3,6-dione |
InChI |
InChI=1S/C27H27N5O3S/c1-19-25-22(17-24(33)30(19)12-11-29-13-15-35-16-14-29)31(18-20-7-3-2-4-8-20)32(26(25)34)27-28-21-9-5-6-10-23(21)36-27/h2-10,17H,11-16,18H2,1H3 |
InChI Key |
QUJNIONYYQHNEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC(=O)N1CCN3CCOCC3)N(N(C2=O)C4=NC5=CC=CC=C5S4)CC6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.